molecular formula C14H17F3N2O3 B11686920 N'-(2-(4-(tert-butyl)phenoxy)acetyl)-2,2,2-trifluoroacetohydrazide

N'-(2-(4-(tert-butyl)phenoxy)acetyl)-2,2,2-trifluoroacetohydrazide

Cat. No.: B11686920
M. Wt: 318.29 g/mol
InChI Key: RFJNGWFOKURBLF-UHFFFAOYSA-N
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Description

N’-(2-(4-(tert-butyl)phenoxy)acetyl)-2,2,2-trifluoroacetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a trifluoroacetohydrazide moiety linked to a phenoxyacetyl group, which is further substituted with a tert-butyl group. The unique structure of this compound imparts specific chemical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(4-(tert-butyl)phenoxy)acetyl)-2,2,2-trifluoroacetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 4-(tert-butyl)phenoxyacetic acid: This can be achieved by reacting 4-(tert-butyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 4-(tert-butyl)phenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Synthesis of N’-(2-(4-(tert-butyl)phenoxy)acetyl)-2,2,2-trifluoroacetohydrazide: The acyl chloride is reacted with 2,2,2-trifluoroacetohydrazide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(4-(tert-butyl)phenoxy)acetyl)-2,2,2-trifluoroacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy and trifluoroacetohydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(2-(4-(tert-butyl)phenoxy)acetyl)-2,2,2-trifluoroacetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-(4-(tert-butyl)phenoxy)acetyl)-2,2,2-trifluoroacetohydrazide involves its interaction with specific molecular targets. The trifluoroacetohydrazide moiety can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The phenoxyacetyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butyl)phenoxyacetic acid
  • 4-(tert-butyl)phenoxyacetyl chloride
  • 2,2,2-trifluoroacetohydrazide

Uniqueness

N’-(2-(4-(tert-butyl)phenoxy)acetyl)-2,2,2-trifluoroacetohydrazide is unique due to its combination of a trifluoroacetohydrazide moiety with a phenoxyacetyl group. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H17F3N2O3

Molecular Weight

318.29 g/mol

IUPAC Name

N'-[2-(4-tert-butylphenoxy)acetyl]-2,2,2-trifluoroacetohydrazide

InChI

InChI=1S/C14H17F3N2O3/c1-13(2,3)9-4-6-10(7-5-9)22-8-11(20)18-19-12(21)14(15,16)17/h4-7H,8H2,1-3H3,(H,18,20)(H,19,21)

InChI Key

RFJNGWFOKURBLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C(F)(F)F

Origin of Product

United States

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